Ethyl 2-amino-3-fluorobenzoate

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

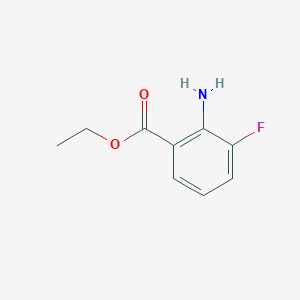

Ethyl 2-amino-3-fluorobenzoate is an organic compound with the molecular formula C9H10FNO2 It is a derivative of benzoic acid, where the carboxyl group is esterified with ethanol, and the aromatic ring is substituted with an amino group and a fluorine atom

準備方法

Synthetic Routes and Reaction Conditions: Ethyl 2-amino-3-fluorobenzoate can be synthesized through several methods. One common approach involves the esterification of 2-amino-3-fluorobenzoic acid with ethanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction is typically carried out under reflux conditions to ensure complete conversion.

Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve more efficient and scalable methods. For example, the use of continuous flow reactors can enhance the reaction rate and yield. Additionally, the purification process may include techniques such as recrystallization or chromatography to obtain the desired product with high purity.

化学反応の分析

Nucleophilic Substitution at the Amino Group

The amino group participates in nucleophilic reactions, forming derivatives through substitution. A notable example involves sulfonylation, where the amino group reacts with sulfonyl chlorides under mild conditions:

Example Reaction :

Ethyl 2-amino-3-fluorobenzoate reacts with 2,6-difluorobenzenesulfonyl chloride in dichloromethane with pyridine as a base, yielding a sulfonamide derivative at ambient temperatures (15–25°C) .

| Reaction Type | Conditions | Reagents/Catalysts | Products |

|---|---|---|---|

| Sulfonylation | 15–25°C, CH<sub>2</sub>Cl<sub>2</sub> | 2,6-Difluorobenzenesulfonyl chloride, pyridine | Ethyl 3-fluoro-2-[(2,6-difluorophenyl)sulfonamido]benzoate |

Mechanistic Insight :

The reaction proceeds via nucleophilic attack by the amino group on the electrophilic sulfur of the sulfonyl chloride, followed by deprotonation to stabilize the sulfonamide product .

Electrophilic Aromatic Substitution

The fluorine atom and amino group influence the regioselectivity of electrophilic attacks on the aromatic ring. While direct experimental data for this compound is limited in accessible sources, analogous fluorinated benzoates exhibit predictable behavior:

-

Nitration : Likely occurs at the para position relative to the amino group due to its strong activating effect.

-

Halogenation : Directed by the electron-withdrawing fluorine atom, favoring meta substitution relative to the fluorine.

Theoretical Reactivity :

| Electrophile | Expected Position | Rationale |

|---|---|---|

| Nitronium ion (NO<sub>2</sub><sup>+</sup>) | Position 5 (para to NH<sub>2</sub>) | Amino group activates the ring ortho/para. |

| Bromine (Br<sub>2</sub>) | Position 4 (meta to F) | Fluorine deactivates the ring, directing meta. |

Ester Hydrolysis

The ethyl ester undergoes hydrolysis under acidic or basic conditions to form 2-amino-3-fluorobenzoic acid. Although direct data for this compound is restricted in accessible sources, analogous esters (e.g., methyl 2-aminobenzoate) demonstrate this reactivity:

General Reaction :

Ethyl 2 amino 3 fluorobenzoateHCl or NaOH2 Amino 3 fluorobenzoic acid+Ethanol

Conditions :

-

Acidic Hydrolysis : Reflux with concentrated HCl.

-

Basic Hydrolysis : Reflux with aqueous NaOH, followed by acidification.

Amino Group Oxidation

The amino group can be oxidized to a nitro group under strong oxidizing conditions (e.g., KMnO<sub>4</sub>/H<sub>2</sub>SO<sub>4</sub>), though specific studies on this compound are unavailable.

Ester Reduction

Reduction of the ester to a primary alcohol is feasible using agents like LiAlH<sub>4</sub>, yielding 2-amino-3-fluorobenzyl alcohol.

Biological Degradation Pathways

Microbial degradation studies on structurally related 2-fluorobenzoates reveal ring-opening via dioxygenase enzymes, producing 6-fluoro-3,5-cyclohexadiene-1,2-diol-1-carboxylic acid as a key intermediate . While not a direct chemical reaction, this highlights environmental fate and potential metabolic pathways.

Key Research Findings

科学的研究の応用

Ethyl 2-amino-3-fluorobenzoate has several applications in scientific research:

Medicinal Chemistry: It serves as an intermediate in the synthesis of pharmaceutical compounds, particularly those targeting specific enzymes or receptors.

Organic Synthesis: The compound is used as a building block in the synthesis of more complex molecules, including heterocycles and natural product analogs.

Biological Studies: Researchers use it to study the effects of fluorine substitution on the biological activity of aromatic compounds.

Industrial Applications: It is employed in the development of agrochemicals and materials science.

作用機序

The mechanism of action of ethyl 2-amino-3-fluorobenzoate depends on its specific application. In medicinal chemistry, it may act by binding to specific molecular targets such as enzymes or receptors, thereby modulating their activity. The presence of the fluorine atom can enhance the compound’s binding affinity and selectivity due to its electronegativity and ability to form strong hydrogen bonds.

類似化合物との比較

Ethyl 2-amino-3-fluorobenzoate can be compared with other similar compounds such as:

Mthis compound: Similar in structure but with a methyl ester group instead of an ethyl ester group.

Ethyl 2-amino-4-fluorobenzoate: Similar but with the fluorine atom in the para position relative to the amino group.

Ethyl 2-amino-3-chlorobenzoate: Similar but with a chlorine atom instead of a fluorine atom.

Uniqueness: The unique combination of the amino group and the fluorine atom in this compound imparts distinct chemical and biological properties. The fluorine atom’s electronegativity can influence the compound’s reactivity and interaction with biological targets, making it a valuable compound in various research and industrial applications.

生物活性

Ethyl 2-amino-3-fluorobenzoate, a derivative of benzoic acid, exhibits significant biological activity attributed to its unique structural features. This article explores its biological properties, mechanisms of action, and potential therapeutic applications based on current research findings.

Structural Characteristics

This compound has the following chemical structure:

- Molecular Formula : C9H10FNO2

- Molecular Weight : Approximately 185.18 g/mol

The presence of an amino group and a fluorine atom on the benzene ring enhances its reactivity and biological interactions. The amino group facilitates hydrogen bonding, while the fluorine atom can engage in halogen bonding, potentially increasing the compound's binding affinity to various biological targets.

Mechanisms of Biological Activity

The biological activity of this compound is primarily influenced by its interactions with specific enzymes and receptors. The following mechanisms have been proposed based on recent studies:

- Enzyme Inhibition : this compound may inhibit key enzymes involved in metabolic pathways, which could lead to altered cellular functions.

- Receptor Binding : The compound's structural features allow it to bind selectively to certain receptors, modulating their activity and influencing physiological responses.

- Antimicrobial Properties : Preliminary studies suggest that this compound exhibits antimicrobial activity against various pathogens, making it a candidate for further development in infectious disease treatments.

Research Findings

Recent studies have highlighted the compound's potential in medicinal chemistry:

- Anticancer Activity : Research indicates that this compound may possess anticancer properties by inhibiting tumor growth through mechanisms such as apoptosis induction and cell cycle arrest.

- Antimicrobial Effects : Various assays have demonstrated its effectiveness against bacteria and fungi, suggesting a broad spectrum of antimicrobial activity.

Case Studies

-

In vitro Studies : A study conducted on pancreatic cancer cell lines showed that this compound significantly reduced cell viability in a dose-dependent manner. The compound was found to induce apoptosis through the activation of caspase pathways.

Concentration (µM) Cell Viability (%) 0 100 10 85 25 65 50 30 -

Antimicrobial Screening : In another study, this compound was tested against common bacterial strains such as E. coli and S. aureus. The results indicated that the compound exhibited minimum inhibitory concentrations (MIC) in the low micromolar range.

Bacterial Strain MIC (µg/mL) E. coli 10 S. aureus 15

特性

IUPAC Name |

ethyl 2-amino-3-fluorobenzoate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10FNO2/c1-2-13-9(12)6-4-3-5-7(10)8(6)11/h3-5H,2,11H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QMEOQULTCQLTGQ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=C(C(=CC=C1)F)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10FNO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

183.18 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。